Lipophilicity Modulation Relative to Non-Fluorinated Atropaldehyde
The para-fluorine substitution in 2-(4-fluorophenyl)prop-2-enal increases the computed XLogP3-AA by 0.1 log unit relative to the non-fluorinated analog atropaldehyde (2-phenylprop-2-enal), shifting from 2.0 to 2.1 [1][2]. This modest lipophilicity gain can enhance passive membrane permeability without the excessive logP increases observed with chloro (predicted ~2.5–2.7) or bromo (predicted ~2.8–3.0) analogs, which may incur higher phospholipidosis risk.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Atropaldehyde (2-phenylprop-2-enal): 2.0 |
| Quantified Difference | Δ = +0.1 log unit |
| Conditions | PubChem computed XLogP3-AA values (in silico prediction) |
Why This Matters
Modest, controllable lipophilicity is critical for maintaining a favorable balance between permeability and metabolic clearance in early-stage probe and lead optimization programs.
- [1] PubChem CID 45090497. 2-(4-Fluorophenyl)prop-2-enal – Computed Properties: XLogP3-AA = 2.1. National Center for Biotechnology Information. View Source
- [2] PubChem CID 10312. Atropaldehyde – Computed Properties: XLogP3-AA = 2.0. National Center for Biotechnology Information. View Source
